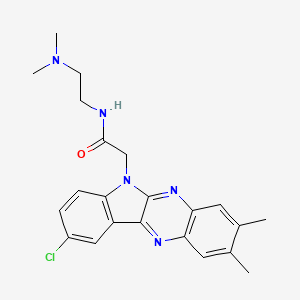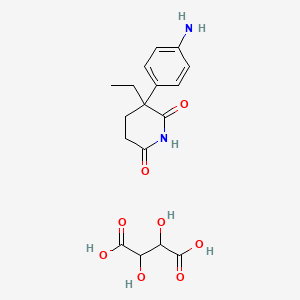
利博西利布琥珀酸盐
描述
利博西利布琥珀酸盐是一种选择性细胞周期蛋白依赖性激酶抑制剂,专门针对细胞周期蛋白依赖性激酶 4 和细胞周期蛋白依赖性激酶 6。这些蛋白质在细胞周期调节中起着至关重要的作用,它们的过度激活会导致不受控制的细胞增殖,这是癌症的标志。利博西利布琥珀酸盐主要用于治疗激素受体阳性、人表皮生长因子受体 2 阴性晚期或转移性乳腺癌 .
科学研究应用
利博西利布琥珀酸盐具有广泛的科学研究应用:
化学: 用作模型化合物,用于研究细胞周期蛋白依赖性激酶抑制及其对细胞周期调节的影响。
生物学: 研究其在调节各种细胞系中的细胞增殖和凋亡中的作用。
医学: 主要用于治疗晚期乳腺癌。正在进行的研究探索其在其他癌症类型的潜力。
作用机制
利博西利布琥珀酸盐通过选择性抑制细胞周期蛋白依赖性激酶 4 和细胞周期蛋白依赖性激酶 6 来发挥作用。这些激酶参与视网膜母细胞瘤蛋白的磷酸化,视网膜母细胞瘤蛋白是细胞周期的关键调节因子。通过抑制这些激酶,利博西利布琥珀酸盐阻止细胞周期从 G1 期进入 S 期,从而抑制细胞增殖。这种机制在激素受体阳性乳腺癌细胞中特别有效,在这些细胞中,细胞周期蛋白依赖性激酶 4 和细胞周期蛋白依赖性激酶 6 通常过度活跃 .
生化分析
Biochemical Properties
Ribociclib succinate plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinase 4 and 6 (CDK4/6). These enzymes are essential for cell cycle progression, particularly the transition from the G1 phase to the S phase. By binding to CDK4/6, ribociclib succinate prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Cellular Effects
Ribociclib succinate exerts significant effects on various types of cells and cellular processes. It primarily influences cell function by inducing cell cycle arrest at the G1 phase. This action is achieved through the inhibition of CDK4/6, which prevents the phosphorylation of the retinoblastoma protein (Rb). As a result, the cell cycle is halted, and cancer cells are unable to proliferate. Additionally, ribociclib succinate has been shown to impact cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antitumor effects .
Molecular Mechanism
The molecular mechanism of ribociclib succinate involves its selective inhibition of CDK4/6. By binding to these kinases, ribociclib succinate prevents their interaction with cyclin D, thereby inhibiting the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating. Additionally, ribociclib succinate has been shown to induce apoptosis and senescence in cancer cells, further contributing to its antitumor effects .
Dosage Effects in Animal Models
The effects of ribociclib succinate vary with different dosages in animal models. At lower doses, ribociclib succinate effectively inhibits CDK4/6 activity, leading to cell cycle arrest and tumor growth suppression. At higher doses, ribociclib succinate may cause toxic or adverse effects, such as neutropenia and corrected QT prolongation. These threshold effects highlight the importance of dose optimization to maximize therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
Ribociclib succinate is extensively metabolized by cytochrome P450 3A4 (CYP3A4) in the liver. The primary metabolic pathways involve hydroxylation, oxidation, and reduction, leading to the formation of various metabolites. These metabolites are further processed and eliminated from the body. The involvement of CYP3A4 in the metabolism of ribociclib succinate underscores the potential for drug-drug interactions, particularly with strong CYP3A4 modulators .
Transport and Distribution
Ribociclib succinate is transported and distributed within cells and tissues through various mechanisms. It is a substrate for the efflux transporter P-glycoprotein (P-gp), which limits its penetration into the brain. This efflux transporter plays a crucial role in the pharmacokinetics of ribociclib succinate, affecting its distribution and accumulation in different tissues. Understanding these transport mechanisms is essential for optimizing the therapeutic efficacy of ribociclib succinate .
Subcellular Localization
The subcellular localization of ribociclib succinate is primarily within the cytoplasm, where it interacts with CDK4/6 and inhibits their activity. This localization is crucial for its function, as it allows ribociclib succinate to effectively inhibit the phosphorylation of the retinoblastoma protein (Rb) and induce cell cycle arrest. Additionally, ribociclib succinate may undergo post-translational modifications that influence its activity and localization within specific cellular compartments .
准备方法
合成路线和反应条件
利博西利布琥珀酸盐通过多步化学工艺合成。合成包括形成核心吡咯并[2,3-d]嘧啶结构,然后引入各种官能团。关键步骤包括:
吡咯并[2,3-d]嘧啶核的形成: 这涉及在受控条件下适当前体的环化。
官能团引入: 通过亲核取代和其他反应引入各种官能团,例如环戊基和哌嗪基部分。
最终偶联和纯化: 最终产物通过偶联反应获得,然后使用高效液相色谱等技术进行纯化.
工业生产方法
利博西利布琥珀酸盐的工业生产涉及扩大实验室合成工艺的规模。这包括优化反应条件以确保高产率和纯度,以及实施严格的质量控制措施。还探索了使用环保溶剂和绿色化学原理,以最大程度地减少对环境的影响 .
化学反应分析
反应类型
利博西利布琥珀酸盐会发生各种化学反应,包括:
氧化: 利博西利布琥珀酸盐可以氧化形成羟基化的代谢物。
还原: 还原反应会导致还原代谢物的形成。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和细胞色素 P450 酶。
还原: 使用硼氢化钠等还原剂。
取代: 在受控条件下使用胺和醇等亲核试剂.
形成的主要产物
相似化合物的比较
利博西利布琥珀酸盐属于一类称为细胞周期蛋白依赖性激酶抑制剂的药物。类似化合物包括:
帕博西利布: 另一种细胞周期蛋白依赖性激酶 4 和细胞周期蛋白依赖性激酶 6 抑制剂,用于治疗乳腺癌。
阿贝西利布: 一种细胞周期蛋白依赖性激酶 4 和细胞周期蛋白依赖性激酶 6 抑制剂,具有略微不同的药代动力学特征,并且对其他激酶具有额外的活性.
独特性
利博西利布琥珀酸盐的独特性在于它对细胞周期蛋白依赖性激酶 4 和细胞周期蛋白依赖性激酶 6 的高度选择性,从而产生良好的安全性和疗效。 它通常与其他靶向治疗联合使用,以增强临床效果并延迟治疗耐药性的发展 .
属性
IUPAC Name |
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANOMFABJQAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027923 | |
| Record name | Ribociclib succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374639-75-4 | |
| Record name | Ribociclib succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribociclib succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBOCICLIB SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7HLX2919 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What analytical techniques were employed in the study to investigate the pH-dependent interaction between ribociclib succinate and acid-reducing agents?
A: The researchers developed a robust and accurate analytical method using a three-level three-factorial box-behnken design to quantify ribociclib succinate in micro-dissolution samples. This approach, following the Analytical Quality by Design (AQbD) principles, ensured the reliability and accuracy of the solubility measurements across the different pH conditions tested. The study identified the pH of the aqueous mobile phase and flow rate as critical process parameters influencing the method's performance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)







